![molecular formula C23H25N7O2 B2528061 2-(5-氨基-3-(甲基氨基)-4-(3-(邻甲苯基)-1,2,4-噁二唑-5-基)-1H-吡唑-1-基)-N-(2,6-二甲苯基)乙酰胺 CAS No. 1172771-38-8](/img/structure/B2528061.png)
2-(5-氨基-3-(甲基氨基)-4-(3-(邻甲苯基)-1,2,4-噁二唑-5-基)-1H-吡唑-1-基)-N-(2,6-二甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药理应用
已合成具有与指定分子结构相似性的化合物并评估了它们的药理特性。例如,1H-吡唑-5-醇的衍生物已被探索其潜在的抗精神病特性,而不会与多巴胺受体相互作用,这表明抗精神病疗效的新机制(Wise 等,1987 年)[https://consensus.app/papers/13dialkyl4iminoarylmethyl1hpyrazol5ols-series-novel-wise/30756472df025d6cb63763d341d03aae/?utm_source=chatgpt]. 此类研究表明,结构相关的化合物可以提供新的治疗干预途径,而不会产生与多巴胺受体拮抗相关的典型副作用。
抗菌和抗氧化活性
对包含吡唑-乙酰胺衍生物的化合物的研究表明具有显着的抗氧化活性,表明在解决氧化应激相关疾病方面具有潜在应用(Chkirate 等,2019 年)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt]. 此外,相关分子的合成和评估显示出对乙酰胆碱酯酶的活性,这意味着在治疗阿尔茨海默病等神经退行性疾病方面具有潜在应用(Rehman 等,2013 年)[https://consensus.app/papers/synthesis-characterization-screening-rehman/feeeb92ca4a15c7faba236142550236e/?utm_source=chatgpt].
新的作用机制
探索新的作用机制,如在 1H-吡唑衍生物的抗精神病应用研究中所见,强调了此类化合物在促进新类药物开发方面的潜力。这包括研究具有抗精神病样特性的非多巴胺能化合物,为进一步研究替代治疗靶点奠定基础(Wise 等,1986 年)[https://consensus.app/papers/5amino13dimethyl1hpyrazol4yl2fluorophenylmethanones-wise/7e241e76066251a480cb1a11201685de/?utm_source=chatgpt].
属性
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-13-8-5-6-11-16(13)21-27-23(32-29-21)18-20(24)30(28-22(18)25-4)12-17(31)26-19-14(2)9-7-10-15(19)3/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVFVGDVFLQBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。